5-Chloro-2-hydroxy-3-(phenylsulfamoyl)benzoic acid
Description
5-Chloro-2-hydroxy-3-(phenylsulfamoyl)benzoic acid is a chemical compound with the molecular formula C13H10ClNO5S It is known for its unique structure, which includes a chloro group, a hydroxy group, and a phenylsulfamoyl group attached to a benzoic acid core
Properties
CAS No. |
62547-15-3 |
|---|---|
Molecular Formula |
C13H10ClNO5S |
Molecular Weight |
327.74 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-3-(phenylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C13H10ClNO5S/c14-8-6-10(13(17)18)12(16)11(7-8)21(19,20)15-9-4-2-1-3-5-9/h1-7,15-16H,(H,17,18) |
InChI Key |
PVISMSPRIPQKRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC(=C2O)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-3-(phenylsulfamoyl)benzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of 2-hydroxybenzoic acid to introduce the chloro group, followed by the sulfonation with phenylsulfonyl chloride to attach the phenylsulfamoyl group. The reaction conditions often require the use of catalysts and specific temperature and pH controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-3-(phenylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 5-chloro-2-oxo-3-(phenylsulfamoyl)benzoic acid, while reduction of the chloro group may produce 2-hydroxy-3-(phenylsulfamoyl)benzoic acid.
Scientific Research Applications
5-Chloro-2-hydroxy-3-(phenylsulfamoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-3-(phenylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and phenylsulfamoyl groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzoic acid: Lacks the phenylsulfamoyl group.
2-Hydroxy-3-(phenylsulfamoyl)benzoic acid: Lacks the chloro group.
5-Chloro-2-hydroxy-3-(methylsulfamoyl)benzoic acid: Has a methylsulfamoyl group instead of a phenylsulfamoyl group.
Uniqueness
5-Chloro-2-hydroxy-3-(phenylsulfamoyl)benzoic acid is unique due to the presence of both the chloro and phenylsulfamoyl groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications.
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